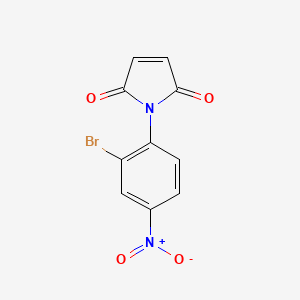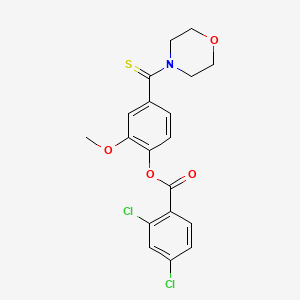
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate, also known as Morclofone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate exerts its effects through multiple mechanisms of action. In cancer cells, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. In neurology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate acts as an antioxidant and anti-inflammatory agent by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In immunology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been shown to have several biochemical and physiological effects. In cancer cells, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate inhibits cell proliferation and induces apoptosis. In neurology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate reduces oxidative stress and neuroinflammation, leading to neuroprotective effects. In immunology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate modulates the immune system by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target cancer cells and modulate the immune system. However, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate. In cancer research, further studies are needed to determine the efficacy of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in vivo and its potential use in combination with other anticancer agents. In neurology, future studies could investigate the potential use of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in the treatment of neurodegenerative diseases. In immunology, further studies are needed to determine the optimal dose and duration of treatment with 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate and its potential use in the treatment of autoimmune diseases.
Conclusion:
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to obtain high yields of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate with purity greater than 99%. 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate exerts its effects through multiple mechanisms of action and has several biochemical and physiological effects. While 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has several advantages for lab experiments, it also has limitations. There are several future directions for the study of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate, including its potential use in cancer research, neurology, and immunology.
Synthesis Methods
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoic acid with thionyl chloride, followed by the reaction with 4-morpholinecarbonyl chloride, and finally, the reaction with 2-methoxyphenol. The synthesis method has been optimized to obtain high yields of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate with purity greater than 99%.
Scientific Research Applications
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been shown to inhibit the growth of cancer cells by inducing programmed cell death or apoptosis. In neurology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been studied for its potential neuroprotective effects against oxidative stress and neuroinflammation. In immunology, 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4S/c1-24-17-10-12(18(27)22-6-8-25-9-7-22)2-5-16(17)26-19(23)14-4-3-13(20)11-15(14)21/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHJPRUPMZVZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5183140.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183150.png)
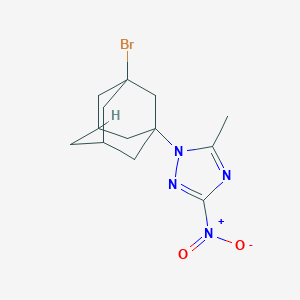
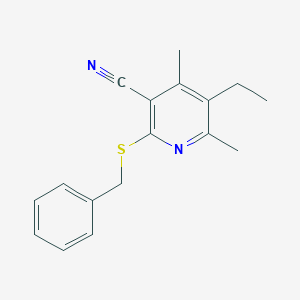
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)
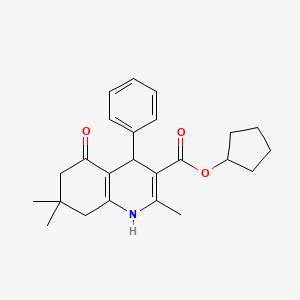
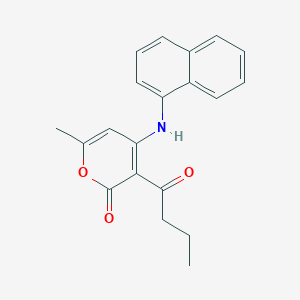
![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)
![3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate](/img/structure/B5183223.png)
